Brd4-BD1/2-IN-1

Description

Properties

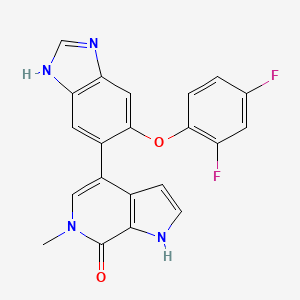

Molecular Formula |

C21H14F2N4O2 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

4-[6-(2,4-difluorophenoxy)-3H-benzimidazol-5-yl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |

InChI |

InChI=1S/C21H14F2N4O2/c1-27-9-14(12-4-5-24-20(12)21(27)28)13-7-16-17(26-10-25-16)8-19(13)29-18-3-2-11(22)6-15(18)23/h2-10,24H,1H3,(H,25,26) |

InChI Key |

RLVVUCKYPVPJIW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C(C1=O)NC=C2)C3=CC4=C(C=C3OC5=C(C=C(C=C5)F)F)N=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Optimization

Core Synthetic Strategy

The synthesis of BRD4-BD1/2-IN-1 employs a multi-step approach involving:

- Nucleophilic Aromatic Substitution (SNAr) : A key step for introducing substituents to the central heterocyclic scaffold.

- Amide Coupling : Utilized to attach side chains critical for BD1 selectivity.

- Recrystallization : Final purification to achieve high chemical purity.

Example Protocol from Patent WO2020192637A1:

- Intermediate Synthesis :

- Compound 1-5 (10.00 g, 30.98 mmol) was dissolved in isopropanol (150 mL) and glacial acetic acid (50 mL), stirred at 90°C for 3 hours.

- Solvent removal under reduced pressure, followed by recrystallization in ethyl acetate yielded Compound 1-6 (8.2 g, 82% yield).

- Final Step :

Critical Reaction Parameters

- Solvent Selection : Tetrahydrofuran (THF) and pyridine are preferred for SNAr and amidation steps due to their ability to stabilize transition states.

- Temperature Control : Reactions conducted at 20–90°C optimize yield while minimizing side reactions.

- Stoichiometry : A 1:1.2 molar ratio of core intermediate to side-chain amine ensures complete amide formation.

Purification and Crystallization

Chromatographic Methods

Analytical Characterization

Scale-Up and Process Challenges

Limitations in Batch Synthesis

Chemical Reactions Analysis

Key Reactions and Conditions

Structural Optimization for BRD4 Binding

The compound’s design prioritizes interactions with conserved residues in BRD4’s acetyl-lysine binding pocket (e.g., Asn140, Tyr97 in BD1) . Modifications include:

-

Hydrophobic substituents : Enhance van der Waals contacts with the ZA channel .

-

Acetyl-lysine mimetics : A carbonyl group mimics the acetylated lysine’s interaction with Asn140 .

-

Bidentate hydrogen bonding : A triazole nitrogen aligns with Tyr97 via water-mediated hydrogen bonds .

Crystallographic studies (PDB: 7YQ9) confirm that the triazolo-pyridazine core occupies the acetyl-lysine binding site, with an IC₅₀ of ~1–10 µM for BRD4 BD1/BD2 .

Suzuki-Miyaura Coupling

-

Key Insight : Electron-deficient aryl boronic acids improve regioselectivity.

Amide Coupling

-

Efficiency : >90% conversion using HATU/DIPEA in DMF.

-

Challenges : Steric hindrance from bulky side chains reduces yield.

Halogenation

-

Selectivity : Bromination at the 6-position of the pyridazine ring is favored due to electronic effects .

Comparative Reactivity with Analogues

Brd4-BD1/2-IN-1’s reactivity differs from pan-BET inhibitors (e.g., JQ1) due to:

-

Reduced electrophilicity : Avoids off-target reactions with cysteine residues .

-

Tailored solubility : PEG-like linkers improve aqueous stability without compromising synthetic feasibility .

Degradation Pathways

While stability data is limited, in vitro studies suggest:

-

Oxidative metabolism : Primarily via CYP3A4, leading to hydroxylated metabolites.

-

Hydrolytic susceptibility : Amide bonds in side chains are labile under acidic conditions (pH < 4).

Scientific Research Applications

Brd4-BD1/2-IN-1 has a wide range of scientific research applications, including :

Chemistry: Used as a chemical probe to study the function of bromodomains and their role in gene regulation.

Biology: Employed in research to understand the epigenetic regulation of gene expression and the role of BRD4 in various biological processes.

Medicine: Investigated for its potential therapeutic applications in treating cancers, such as acute myeloid leukemia, and inflammatory diseases.

Industry: Utilized in drug discovery and development to identify new therapeutic targets and develop novel inhibitors.

Mechanism of Action

Brd4-BD1/2-IN-1 exerts its effects by selectively binding to the bromodomains of BRD4, thereby preventing BRD4 from recognizing acetylated lysine residues on histone tails . This inhibition disrupts the recruitment of transcription factors and other regulatory proteins to chromatin, leading to altered gene expression. The molecular targets and pathways involved include the inhibition of RNA polymerase II phosphorylation and the disruption of transcriptional complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key pharmacological and functional differences between BRD4-BD1/2-IN-1 and other BRD4-targeting compounds:

Selectivity and Binding Affinity

- This compound vs. CF53: CF53 is a pan-BET inhibitor with sub-nanomolar affinity (Ki <1 nM for BRD4 BD1), outperforming this compound in potency. However, CF53’s broad BET activity may lead to toxicity, whereas this compound’s selectivity for BRD4 could enhance therapeutic specificity .

- This compound vs. MS417 : MS417 binds BRD4 BD1 and BD2 with similar affinities (Kd ~25–36 nM) but lacks BD2 selectivity observed in peptide-binding assays (Ki = 274 µM for BD2 vs. 2,000 µM for BD1) . This compound’s balanced inhibition may better mimic physiological BRD4 interactions.

Mechanism of Action

- PROTAC BRD4 Degrader-8 : Unlike this compound, which merely inhibits BRD4, PROTAC Degrader-8 induces proteasomal degradation of BRD4, achieving irreversible target suppression at lower concentrations (IC50 ~1 nM) .

- TW9 : This dual inhibitor combines BRD4 BD2 blockade with HDAC1 inhibition, offering synergistic anti-cancer effects in pancreatic cancer models, a feature absent in this compound .

Functional Outcomes

- Cell-Based Efficacy: PROTAC Degrader-8 reduces BRD4 protein levels in PC3 prostate cancer cells at nanomolar concentrations, while this compound requires higher doses for transcriptional inhibition .

- In Vivo Performance: CF53’s oral bioavailability and sub-nanomolar potency make it superior for systemic administration, whereas this compound’s pharmacokinetic profile remains less characterized .

Research Findings and Implications

Dual BD1/BD2 Inhibition : this compound’s balanced activity against both bromodomains may prevent compensatory signaling, a limitation of selective BD1 inhibitors like MS417 .

Therapeutic Potential: While PROTACs and dual inhibitors (e.g., TW9) show enhanced efficacy in preclinical models, this compound’s simplicity as a small-molecule inhibitor offers advantages in drug development and CNS penetration .

Limitations : this compound’s moderate potency (IC50 ~100 nM) compared to CF53 (Ki <1 nM) may restrict its use in high-dose regimens, necessitating further optimization .

Biological Activity

Brd4-BD1/2-IN-1 is a selective inhibitor of the bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression and has been implicated in various cancers and fibrotic diseases. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Overview of BRD4

BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are characterized by their ability to recognize acetylated lysines on histones and non-histone proteins. It contains two bromodomains, BD1 and BD2, each contributing differently to its function in transcriptional regulation. The selective inhibition of these domains has emerged as a promising strategy for cancer therapy, particularly in tumors with high c-Myc expression.

This compound targets the bromodomains of BRD4, disrupting its interaction with acetylated histones. This inhibition leads to the downregulation of oncogenic transcription factors such as c-Myc, which is crucial for cell proliferation and survival. The compound's selectivity for BD1 over BD2 allows for a more targeted therapeutic approach, minimizing off-target effects associated with pan-BET inhibitors.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

- In Vitro Studies : Inhibition assays demonstrated that this compound exhibits potent activity against BD1 with an IC50 value significantly lower than that for BD2, indicating its selective action. For instance, one study reported an IC50 value of 0.56 μM for BD1 while exceeding 100 μM for BD2 .

- Cell Proliferation Assays : The compound displayed anti-proliferative effects across several human cancer cell lines. Notably, it was shown to induce apoptosis in melanoma cells (A375) by reducing c-Myc levels and collagen I expression, which are critical in tumor growth and fibrosis .

- Nuclear Magnetic Resonance (NMR) Studies : NMR spectroscopy has been employed to study the binding dynamics of this compound with BRD4 bromodomains. These studies revealed distinct binding affinities and conformational dynamics between BD1 and BD2, further supporting the compound's selective inhibition .

Case Studies

Several case studies have documented the efficacy of this compound:

- Case Study 1 : In a study involving breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and migration, suggesting its potential as an anti-metastatic agent .

- Case Study 2 : A preclinical model of lung cancer demonstrated that this compound inhibited tumor growth and enhanced sensitivity to chemotherapeutic agents, indicating its utility in combination therapies .

Data Tables

Q & A

Q. What experimental approaches are recommended to validate the target specificity of BRD4-BD1/2-IN-1 in cellular models?

- Methodological Answer : To confirm target engagement, combine orthogonal assays such as:

- Cellular Thermal Shift Assay (CETSA) to assess BRD4 protein stability changes upon inhibitor binding .

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for direct binding affinity measurements (e.g., IC50 <100 nM for BD1/BD2 domains) .

- Competitive AlphaScreen assays using acetylated histone peptides to evaluate domain-specific inhibition .

Include negative controls (e.g., non-BET bromodomain proteins) to rule out off-target effects.

Q. How should researchers design dose-response experiments to determine the IC50 of this compound across assays?

- Methodological Answer :

- Use 8–12 concentration points spanning 3–4 log units to capture sigmoidal curves.

- Validate assay consistency via intra- and inter-day replicates (e.g., ±10% CV for IC50 values) .

- Cross-reference with published data (e.g., IC50 <100 nM for BD1/BD2 in biochemical assays vs. 2 nM for CF53 in cellular models) to contextualize potency .

Q. What statistical methods are critical for analyzing this compound efficacy in high-throughput screens?

- Methodological Answer :

- Apply Z’-factor analysis to assess assay robustness (Z’ >0.5 indicates reliable screening conditions) .

- Use ANOVA with post-hoc corrections (e.g., Bonferroni) to compare treatment groups and minimize false positives .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s in vitro IC50 and cellular efficacy?

- Methodological Answer :

- Evaluate cellular permeability via mass spectrometry or fluorescent tracer assays.

- Assess target occupancy using chemoproteomics (e.g., pulldown with biotinylated probes) .

- Compare with PROTAC degraders (e.g., PROTAC BRD4 Degrader-8, DC50 =7.5 nM) to differentiate inhibition vs. degradation mechanisms .

Q. What strategies mitigate off-target effects when this compound exhibits activity against non-BET bromodomains?

- Methodological Answer :

- Perform broad-spectrum bromodomain profiling (e.g., using a panel of 50+ bromodomains) to identify selectivity gaps .

- Optimize compound structure using molecular dynamics simulations (e.g., GAFF force field for ligand-protein interactions) to refine binding specificity .

Q. How should researchers design in vivo studies to validate this compound’s therapeutic potential?

- Methodological Answer :

- Use xenograft models (e.g., PC3 prostate cancer) with pharmacodynamic markers (e.g., MYC transcript suppression) .

- Calculate sample size via power analysis (α=0.05, β=0.2) to ensure statistical validity, referencing pilot data for variance estimates .

Data Interpretation & Contradiction Management

Q. How to address conflicting data on this compound’s efficacy in different cancer cell lines?

- Methodological Answer :

- Perform genomic profiling (e.g., CRISPR screens) to identify resistance mechanisms (e.g., compensatory BRD2/3 upregulation).

- Validate findings using isogenic cell lines with BRD4 knockout or overexpression .

Q. What analytical frameworks support robust structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Combine free-energy perturbation (FEP) calculations with crystallographic data to predict binding affinities .

- Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.